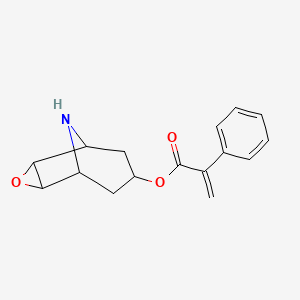
1-Bromo-2-(bromomethyl)butane
Vue d'ensemble
Description
1-Bromo-2-(bromomethyl)butane is an organic compound with the molecular formula C5H10Br2. It is a colorless to pale yellow liquid at room temperature and is primarily used as an intermediate in organic synthesis. The compound features two bromine atoms attached to a butane backbone, making it a versatile reagent in various chemical reactions.
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-2-(bromomethyl)butane is the benzylic position of organic compounds . The benzylic position refers to the carbon atom next to the carbon directly bonded to an aromatic ring. This position is particularly reactive due to the ability of the aromatic ring to stabilize the intermediate formed during the reaction .
Mode of Action
This compound can undergo nucleophilic substitution and free radical reactions at the benzylic position . In a free radical reaction, a bromine atom is substituted at the benzylic position. This reaction is initiated by the loss of a bromine atom from N-bromosuccinimide (NBS), forming a succinimidyl radical. This radical then abstracts a hydrogen atom from the benzylic position, forming succinimide and a benzylic radical. The benzylic radical can then react with NBS to form the brominated product .
Biochemical Pathways
The reaction of this compound primarily involves the E2 elimination mechanism . In this mechanism, a base attacks a β-hydrogen on the β-carbon, forming a bond. Simultaneously, the β C-H sigma bond begins to form a π bond, and the bromine atom departs, taking the bonding electrons with it . This reaction can lead to the formation of alkenes .
Result of Action
The primary result of the action of this compound is the substitution of a hydrogen atom at the benzylic position with a bromine atom . This can lead to the formation of various organic compounds, depending on the specific conditions and reactants present .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a base is necessary for the E2 elimination mechanism . Additionally, the reaction rate can be affected by the temperature and the concentration of the reactants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-(bromomethyl)butane can be synthesized through several methods. One common approach involves the bromination of 2-methyl-1-butene. The reaction typically proceeds as follows:
Bromination of 2-Methyl-1-butene:
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat transfer. The process typically includes:
Feedstock Preparation: Purification of 2-methyl-1-butene to remove impurities.
Bromination Reaction: Continuous addition of bromine to the feedstock in a controlled environment.
Product Isolation: Separation of the desired product from by-products and unreacted starting materials using distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(bromomethyl)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), ammonia (NH3)
Conditions: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone at elevated temperatures.
-
Elimination Reactions
Reagents: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu)
Conditions: High temperatures and the use of non-polar solvents like ethanol or tert-butanol.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkenes such as 2-methyl-1-butene or 2-methyl-2-butene.
Applications De Recherche Scientifique
1-Bromo-2-(bromomethyl)butane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs and medicinal compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential effects on biological systems and its use in biochemical assays.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(bromomethyl)butane can be compared with other similar compounds such as:
1-Bromo-2-chlorobutane: Similar structure but with a chlorine atom instead of a second bromine atom. It exhibits different reactivity and physical properties.
1-Bromo-3-bromopropane: A shorter carbon chain with two bromine atoms. It has different applications and reactivity patterns.
1,2-Dibromoethane: A simpler structure with two bromine atoms on a two-carbon chain. It is used as a fumigant and in organic synthesis.
Uniqueness
This compound is unique due to its specific arrangement of bromine atoms and its ability to undergo a wide range of chemical reactions. Its versatility makes it a valuable reagent in both laboratory and industrial settings.
Propriétés
IUPAC Name |
1-bromo-2-(bromomethyl)butane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-2-5(3-6)4-7/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGAIQYQWGRYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307402 | |
| Record name | 1-Bromo-2-(bromomethyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28148-05-2 | |
| Record name | 1-Bromo-2-(bromomethyl)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28148-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-(bromomethyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3034930.png)
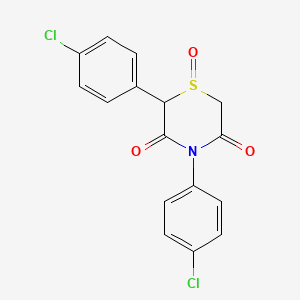
![2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B3034934.png)
![6-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B3034936.png)
![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)sulfanyl]nicotinonitrile](/img/structure/B3034937.png)
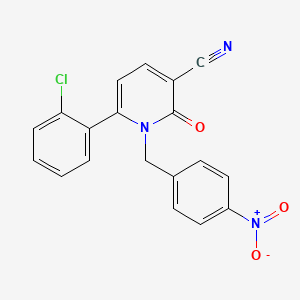
![2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3034940.png)
![6-(3-Bromo-2,4,6-trimethoxyphenyl)-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B3034942.png)

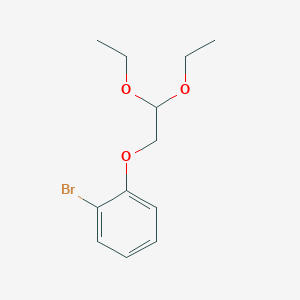

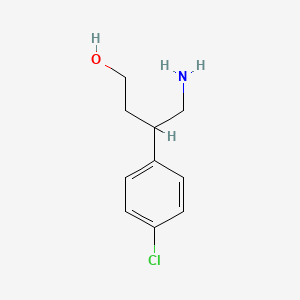
![[2-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B3034949.png)
